molecular formula C10H11IO4 B312774 Methyl 2-iodo-3,5-dimethoxybenzoate

Methyl 2-iodo-3,5-dimethoxybenzoate

Cat. No.: B312774
M. Wt: 322.1 g/mol
InChI Key: MILOEZCAQRACLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-iodo-3,5-dimethoxybenzoate is a substituted benzoate ester featuring an iodine atom at the 2-position and methoxy groups at the 3- and 5-positions of the aromatic ring. This compound is structurally distinguished by its halogen (iodo) and alkoxy (methoxy) substituents, which confer unique electronic and steric properties. The iodine substituent in Methyl 2-iodo-3,5-dimethoxybenzoate may enhance its reactivity in cross-coupling reactions or serve as a precursor in pharmaceutical synthesis, though further research is required to confirm these applications.

Properties

Molecular Formula

C10H11IO4

Molecular Weight

322.1 g/mol

IUPAC Name

methyl 2-iodo-3,5-dimethoxybenzoate

InChI

InChI=1S/C10H11IO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3

InChI Key

MILOEZCAQRACLH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)C(=O)OC)I)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-formyl-3,5-dimethoxybenzoate (CAS: 52344-93-1)
  • Structural Differences : Replaces the iodine atom at the 2-position with a formyl (-CHO) group.
  • Reactivity and Applications: The formyl group enhances its utility in condensation and cyclization reactions, making it a key intermediate in synthesizing heterocycles (e.g., quinolines, indoles) and drug candidates. For example, it is used in the development of pharmaceuticals and agrochemicals due to its electrophilic aldehyde functionality .
  • Electronic Effects : The electron-withdrawing formyl group reduces electron density on the aromatic ring compared to the electron-rich iodo derivative, altering reaction pathways in nucleophilic aromatic substitution.
Sulfonylurea Methyl Benzoate Derivatives

Examples from :

  • Triflusulfuron methyl ester : Contains a trifluoroethoxy-substituted triazine ring.
  • Ethametsulfuron methyl ester: Features an ethoxy and methylamino-substituted triazine.
  • Metsulfuron methyl ester : Includes methoxy and methyl groups on the triazine.
Property Methyl 2-iodo-3,5-dimethoxybenzoate Sulfonylurea Derivatives (e.g., Metsulfuron Methyl Ester)
Substituents Iodo, methoxy Sulfonylurea bridge + triazine heterocycle
Primary Use Potential synthetic intermediate Herbicides (ALS inhibitors)
Reactivity Iodo group enables cross-coupling Sulfonylurea moiety targets plant enzymes
Synthetic Complexity Moderate High (due to triazine and sulfonylurea synthesis)

Key Findings :

  • The iodine in Methyl 2-iodo-3,5-dimethoxybenzoate offers distinct advantages in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) compared to the triazine-based sulfonylureas, which rely on enzyme inhibition for herbicidal activity .
  • Methyl 2-formyl-3,5-dimethoxybenzoate’s aldehyde group facilitates scaffold diversification in drug discovery, whereas the iodo analog may prioritize halogen-directed functionalization .

Research Implications and Limitations

  • Gaps in Data: Direct studies on Methyl 2-iodo-3,5-dimethoxybenzoate are sparse in the provided evidence.
  • Comparative Reactivity : The iodo substituent’s leaving-group ability (compared to formyl or sulfonyl groups) could make it valuable in aromatic substitution or radiopharmaceutical labeling, though this remains speculative without experimental validation.
  • Industrial Relevance : Sulfonylurea derivatives dominate agrochemical markets, while Methyl 2-formyl-3,5-dimethoxybenzoate is niche in pharma. The iodo compound’s utility may depend on cost-effective iodine sourcing and reaction optimization.

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